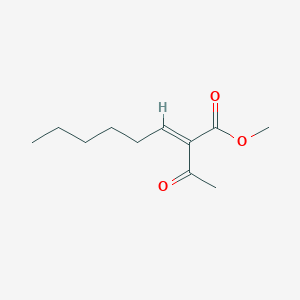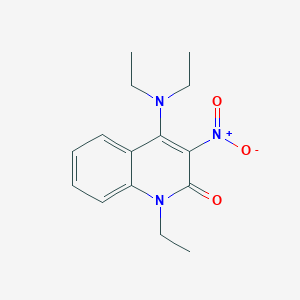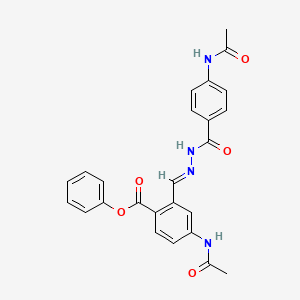
(E)-Methyl 2-acetyloct-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl 2-acetyloct-2-enoate is an organic compound with the molecular formula C11H18O3. It is a member of the enolate family, characterized by the presence of a double bond and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 2-acetyloct-2-enoate typically involves the reaction of an appropriate aldehyde or ketone with a methyl ester in the presence of a base. One common method is the Claisen condensation, where an ester reacts with a ketone to form a β-keto ester. The reaction conditions often include the use of a strong base such as sodium ethoxide or sodium hydride in an anhydrous solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The purification of the product typically involves distillation or recrystallization techniques.
化学反应分析
Types of Reactions
(E)-Methyl 2-acetyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.
科学研究应用
(E)-Methyl 2-acetyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (E)-Methyl 2-acetyloct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The double bond in the enolate structure allows for conjugation and resonance stabilization, making the compound reactive in various chemical environments.
相似化合物的比较
Similar Compounds
Methyl 2-acetyloctanoate: Similar structure but lacks the double bond.
Ethyl 2-acetyloct-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 2-acetylhex-2-enoate: Similar structure with a shorter carbon chain.
Uniqueness
(E)-Methyl 2-acetyloct-2-enoate is unique due to its specific combination of a double bond and an ester group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
属性
CAS 编号 |
228114-02-1 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
methyl (E)-2-acetyloct-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h8H,4-7H2,1-3H3/b10-8+ |
InChI 键 |
VNYSSRPQCBDQDJ-CSKARUKUSA-N |
手性 SMILES |
CCCCC/C=C(\C(=O)C)/C(=O)OC |
规范 SMILES |
CCCCCC=C(C(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14142571.png)
![6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14142573.png)

![4,7,7-trimethyl-N'-(4-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B14142580.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B14142590.png)
![4,7-dihydroxy-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purin-2(1H)-one](/img/structure/B14142591.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-5-(diethylamino)phenol](/img/structure/B14142592.png)


![Methyl 2-{[5-(5-chloropentanoyl)thiophen-2-yl]methyl}benzoate](/img/structure/B14142606.png)



